Defensin C -

Defensin C

Catalog Number: EVT-246142
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of defensin C can be achieved through various methods, including solid-phase peptide synthesis. A common approach involves the Fmoc (9-fluorenylmethoxycarbonyl) strategy, which allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support. The synthesis typically begins with the attachment of the first amino acid to a resin, followed by deprotection and coupling steps to add subsequent amino acids.

The technical details include:

  • Resin Selection: Use of chlorotrityl chloride resin for effective peptide assembly.
  • Deprotection: Piperidine is used to remove Fmoc protecting groups.
  • Coupling Agents: 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate is commonly used for activating amino acids during coupling.
  • Purification: After synthesis, crude peptides are purified via reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate the desired product .
Molecular Structure Analysis

The molecular structure of defensin C typically features a compact arrangement stabilized by multiple disulfide bonds. For instance, CcDef2 contains six cysteine residues that form three disulfide bridges, contributing to its structural integrity and biological function. The typical structural motif includes an α-helix and two β-sheets connected by these disulfide bonds, creating a stable scaffold essential for its antimicrobial activity .

Structural Data

  • Molecular Weight: Approximately 4.70 kDa for CcDef2.
  • Isoelectric Point: Theoretical isoelectric point around 9.10.
  • Disulfide Bonds: Specific bonds include C76-C107, C93-C112, and C97-C114 in the case of CcDef2.
Chemical Reactions Analysis

Defensins undergo various chemical reactions during their synthesis and activation. The formation of disulfide bonds is crucial for stabilizing their structure. These reactions can be monitored using techniques such as mass spectrometry and RP-HPLC to confirm the formation of the correct peptide sequences and structures.

Technical Details

Mechanism of Action

Defensin C exerts its antimicrobial effects primarily through disruption of microbial membranes. The positively charged regions on defensins interact with negatively charged components of microbial membranes, leading to membrane permeabilization and cell lysis.

Process Details

  • Membrane Interaction: Defensin molecules bind to microbial membranes, causing structural changes that result in membrane damage.
  • Intracellular Effects: Following membrane disruption, defensins may enter cells and interfere with vital processes such as DNA transcription and translation .
Physical and Chemical Properties Analysis

Defensin C exhibits distinct physical and chemical properties that contribute to its functionality:

Relevant Data

  • Stability Studies: Incubation in serum shows resistance to proteolytic degradation over time .
  • Electrostatic Properties: Surface charge distribution plays a significant role in antimicrobial activity.
Applications

Defensin C has several scientific applications:

  • Antimicrobial Agents: Used in developing new antibiotics due to their potent antimicrobial properties.
  • Biotechnology: Employed in agricultural biotechnology for pest resistance.
  • Pharmaceutical Research: Investigated for potential therapeutic uses in treating infections or enhancing immune responses.
Structural Classification and Phylogenetic Evolution of Defensin C

Genomic Organization and Gene Clustering Patterns

Defensin C genes exhibit complex genomic architectures characterized by dense clustering and lineage-specific expansions. In avian species, these genes reside within a single 86-kb cluster on chromosome 3q3.5-q3.7 containing 13 paralogous genes (Gallinacins 1-13), organized as tandem repeats with nucleotide identities ranging from 48.7% to 93.9% [7]. This organization facilitates concerted evolution through unequal crossing over and gene conversion events. Murine genomes display even greater complexity, with the α-defensin cluster on chromosome 8 containing 53 functional genes and 22 pseudogenes spanning 2.4 Mb, flanked by beta-defensin subclusters [2].

Plant defensins reveal contrasting organizational patterns: Arabidopsis thaliana harbors 317 defensin-like genes (DEFLs) distributed across 46 subgroups, predominantly arranged in multi-gene clusters with variable repeat sizes (156–5,346 bp) [4]. Bivalve mollusks exhibit gene presence-absence variation (PAV), where big defensin genes exist as genomic "islands" that may be entirely missing in certain individuals despite conspecific status [3]. This genomic fluidity suggests dynamic adaptation to pathogen pressures, with cluster architectures serving as evolutionary innovation platforms through:

  • Tandem duplications: Recent in Galliformes (AvBD6 from AvBD7) [5]
  • Diversifying selection: Non-synonymous substitutions in mature peptide regions [7]
  • Pseudogenization events: Lineage-specific degradation (e.g., AvBD14 in Passeriformes) [5]

Table 1: Genomic Organization of Defensin C Across Taxa

Taxonomic GroupCluster LocationFunctional GenesPseudogenesCluster Size (bp)
Avian (Chicken)Chr 3q3.5-q3.713 (Gal1-13)086,000
Murine (C57BL/6J)Chr 8 A25322~2,400,000
Plant (Arabidopsis)Multiple317 DEFLs~10%Variable (per cluster)
Bivalve (Oyster)Variable5-7 big defensinsUnknownNot characterized

Disulfide Bond Topology and Tertiary Structural Motifs

Defensin C belongs to the trans-defensin superfamily, characterized by disulfide connectivities where the central β-strand bonds to opposing structural elements (CysI-CysV, CysII-CysIV, CysIII-CVI) [1]. This contrasts with cis-defensins where parallel disulfides tether the terminal β-strand to an α-helix. The canonical fold comprises:

  • N-terminal domain: Hydrophobic globular region adopting β1-α1-α2-β2 fold in big defensins [3]
  • C-terminal domain: β-defensin-like domain with cysteine-stabilized αβ (CSαβ) motif
  • Flexible linker: Variable-length peptide connecting domains (e.g., 9 residues in Crassostrea gigas) [3]

The structural integrity arises from three invariant disulfide bonds creating a tripartite scaffold: N-terminal loop, central α-helix, and C-terminal antiparallel β-sheet. Electrostatic potential mapping reveals cationic hotspots concentrated in the C-terminal domain, facilitating membrane disruption. Plant defensins exhibit structural variations with the γ-core motif (GXCX3-9C) enabling fungal membrane permeabilization [4] [8]. Remarkably, despite <10% sequence identity across kingdoms, all defensin C variants maintain the disulfide-stabilized β-hairpin that inserts into microbial membranes.

Table 2: Disulfide Connectivities and Structural Motifs

Defensin ClassDisulfide ConnectivityCore MotifRepresentative Structure
Trans-defensin (C)CysI-CysV, CysII-CysIV, CysIII-CysVIβ1-α1-α2-β2 + CSαβBig defensin (PDB: 6QBL)
Cis-defensinParallel bonds to α-helixCSαβ onlyPlant defensin NaD1 (PDB: 1MR4)
β-defensinCysI-CysV, CysII-CysIV, CysIII-CysVIThree antiparallel β-strandsHuman HBD1 (PDB: 1IJV)
α-defensinCysI-CysVI, CysII-CysIV, CysIII-CysVTriple-stranded β-sheetHuman HD5 (PDB: 2LXZ)

Evolutionary Divergence from α- and β-Defensin Subfamilies

Phylogenomic analyses position Defensin C as the evolutionary precursor to vertebrate β-defensins, with α-defensins representing a derived clade originating from β-defensin duplication post-diversification from reptiles and birds [7]. Key divergence markers include:

  • Domain architecture loss: β-defensins lack the hydrophobic N-terminal domain retained in Defensin C [3]
  • Exon-intron restructuring: Defensin C maintains ancestral 3-exon structure (signal peptide-propiece-mature peptide), while α-defensins acquired 2-exon organization via intron loss [2]
  • Charge modulation: Defensin C mature peptides exhibit lower isoelectric points (pI 4.3–8.5) versus hypercationic β-defensins (pI >9) [10]

The big defensin-to-β-defensin transition involved:

  • Deletion of the N-terminal hydrophobic domain
  • Neofunctionalization of the C-terminal domain
  • Emergence of epididymal-specific expression in amniotes [9]Notably, θ-defensins arose exclusively in primates through post-translational cyclization of α-defensin precursors, a mechanism absent in Defensin C lineages [8].

Comparative Phylogenetics Across Eukaryotic Lineages

Defensin C demonstrates extreme phylogenetic disparity, having undergone independent diversification in at least five eukaryotic lineages:

  • Lophotrochozoans: Bivalves express big defensins (e.g., Cg-BigDef1) showing 41-fold induction upon bacterial challenge [3] [10]
  • Arthropods: Lepidopteran SpliDef shares the C-X₅₋₁₆-C-X₃-C-X₉₋₁₀-C-X₄₋₇-C-X₁-C motif but with atypical anionic properties (pI 4.3) [10]
  • Basal chordates: Amphioxus big defensins retain the ancestral two-domain structure [3]
  • Plants: DEFLs in Medicago truncatula expanded to >300 genes with specialized nodule expression [4]
  • Avians: Gallinacins show tissue-specific subfunctionalization (bone marrow vs. urogenital expression) [5] [7]

Positive selection signatures (dN/dS >1) are pronounced in mature peptide domains across lineages, particularly in residues involved in:

  • Membrane interaction surfaces
  • Protease cleavage sites
  • Glycosylation motifs [5] [7]

Table 3: Evolutionary Trajectory of Defensin C Across Eukaryotes

LineageKey Evolutionary EventFunctional ConsequenceSelection Pressure
MollusksLineage-specific tandem duplicationsSalt-stable antimicrobial activityDiversifying (ω = 1.8)
AviansConserved orthologs (AvBD2,4,5,8-13)Broad-spectrum mucosal defensePurifying (ω = 0.28)
PlantsExon shuffling with scorpion toxinsNovel antifungal specificityPositive (ω = 3.1)
LepidopteraC-terminal acidic residue amplificationActivity at low pH (gut immunity)Stabilizing (ω = 0.15)
PrimatesTheta-defensin pseudogenizationLoss of cyclic defensin productionNeutral (ω ≈ 1.0)

This patchy phylogenetic distribution suggests multiple gene loss events, with Defensin C preserved predominantly in marine-adapted species. The evolutionary trajectory exemplifies convergent functional optimization where dissimilar sequences achieve analogous folds through physicochemical constraints rather than common descent [1] [3].

Properties

Product Name

Defensin C

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